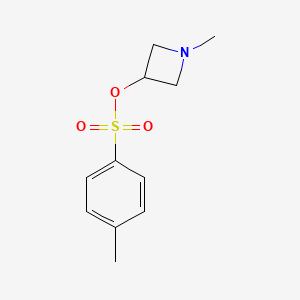

1-Methylazetidin-3-yl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylazetidin-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)15-10-7-12(2)8-10/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIAJRRZIOWXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride-Mediated Deprotonation in Dimethylformamide

In anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) serves as a strong non-nucleophilic base to deprotonate 1-methylazetidin-3-ol, generating a reactive alkoxide intermediate. Subsequent addition of tosyl chloride at 0–5°C facilitates nucleophilic attack at the electrophilic sulfur center, yielding the tosylate ester. This method, adapted from N-Boc aminomethyloxirane syntheses, typically achieves moderate to high yields (50–70%) while minimizing ring-opening side reactions due to the mild conditions.

Reaction Conditions:

-

Solvent: DMF (anhydrous)

-

Base: Sodium hydride (1.5–2.0 equiv)

-

Temperature: 0°C to room temperature

-

Time: 12–24 hours

Cesium Carbonate as a Mild Base in Polar Aprotic Solvents

Cesium carbonate (Cs₂CO₃) offers a milder alternative for deprotonation, particularly suitable for acid-sensitive substrates. In a procedure analogous to carbazole tosylation, 1-methylazetidin-3-ol reacts with tosyl chloride in DMF at 40°C, with Cs₂CO₃ neutralizing HCl byproducts. This method avoids the pyrophoric risks of NaH and achieves comparable yields (55–60%).

Ring-Closing Strategies with Pre-Functionalized Intermediates

Cyclization of 1,3-Dihalopropane Derivatives

Azetidine ring formation can be integrated with tosylate introduction using 1,3-dihalopropanes bearing a tosyl group. For example, reacting 1-bromo-3-(4-methylbenzenesulfonyloxy)propane with N-methylamine under basic conditions induces cyclization, forming the azetidine ring while incorporating the tosyl moiety. This one-pot method, derived from azetidine free-base syntheses, requires careful control of stoichiometry and temperature to prevent oligomerization.

Key Parameters:

Hydrogenolysis of Protected Azetidine Intermediates

Protected azetidines, such as N-benzyl-1-methylazetidin-3-yl 4-methylbenzenesulfonate, can be synthesized via alkylation of benzylamine derivatives with 1,3-ditosylpropane. Subsequent hydrogenolysis over palladium catalysts removes the benzyl group, yielding the target compound. This approach, inspired by alkaloid-type azetidine syntheses, ensures high regioselectivity but involves multi-step purification.

Comparative Analysis of Methodologies

Optimization Strategies and Mechanistic Insights

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF enhance ion pair separation, increasing the nucleophilicity of the azetidine alkoxide. Conversely, ethereal solvents (e.g., THF) may stabilize intermediates but slow reaction kinetics.

Role of Leaving Groups in Cyclization

The choice of leaving groups (e.g., bromide vs. tosylate) in 1,3-dihalopropanes significantly impacts cyclization efficiency. Tosylates, being superior leaving groups, facilitate faster ring closure but may necessitate higher temperatures.

Acid Scavengers in Esterification

In situ HCl removal using bases like Cs₂CO₃ or triethylamine prevents protonation of the alkoxide, driving the reaction to completion. Excess base, however, may promote azetidine ring degradation.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-Methylazetidin-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-Methylazetidin-3-yl 4-methylbenzenesulfonate has several scientific research applications, including:

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-Methylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and sulfonate group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Sulfonate Esters

Key Observations :

- Steric Effects : The azetidine ring in the target compound imposes greater steric hindrance compared to linear ethyl or aromatic substituents in analogs .

- Electronic Effects : The electron-withdrawing tosylate group enhances leaving-group ability, a property exploited in nucleophilic substitutions (e.g., –7).

Research Tools and Analytical Techniques

Biological Activity

1-Methylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound noted for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 241.31 g/mol. The synthesis typically involves the reaction of 1-methylazetidine with 4-methylbenzenesulfonyl chloride, often facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its structural components—the azetidine ring and the sulfonate group—which enable it to interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as enzyme inhibition or receptor activation.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antibacterial properties against multidrug-resistant organisms (MDROs) and clinical pathogens . The sulfonate group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound might exhibit anticancer activity by inducing apoptosis in cancer cells through mechanisms involving caspase activation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study focusing on the antibacterial activity of compounds related to this compound demonstrated zones of inhibition against pathogens such as Salmonella spp. and Staphylococcus aureus. The hexane fraction derived from these compounds showed notable activity against MDROs, indicating their potential as new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Modification | Biological Activity Comparison |

|---|---|---|

| 1-Methylazetidin-3-yl 4-chlorobenzenesulfonate | Chlorine instead of methyl group | Potentially different reactivity and applications |

| 1-Methylazetidin-3-yl 4-nitrobenzenesulfonate | Nitro group addition | Altered chemical properties and biological effects |

| 1-Methylazetidin-3-yl 4-methoxybenzenesulfonate | Methoxy group addition | Influences solubility and reactivity |

These comparisons highlight how minor structural changes can significantly affect the biological activity and potential applications of similar compounds.

Q & A

Q. How can researchers optimize the synthesis of 1-Methylazetidin-3-yl 4-methylbenzenesulfonate to achieve high yields and purity?

Methodological Answer:

- Stepwise Optimization : Begin with small-scale reactions to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights the need for inert atmospheres and controlled temperatures during sulfonate ester synthesis to minimize side reactions.

- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via TLC and HPLC .

- Yield Improvement : Adjust stoichiometry of the azetidine precursor and 4-methylbenzenesulfonyl chloride. Excess sulfonyl chloride (1.2–1.5 equiv) may improve esterification efficiency.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Q. What reaction mechanisms govern the stability of the sulfonate ester group under basic or acidic conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via pH-dependent UV-Vis spectroscopy or LC-MS. For example, used DFT calculations to predict hydrolysis pathways for structurally related sulfonates .

- Computational Modeling : Employ density functional theory (DFT) to identify transition states and energy barriers for ester cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. emphasizes QSPR models for property prediction .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess conformational stability .

Q. Table 1: Key Computational Parameters

| Parameter | Application | Reference |

|---|---|---|

| HOMO-LUMO Gap | Predict nucleophilic/electrophilic sites | |

| Solvation Free Energy | Evaluate solubility in polar solvents | |

| Transition State Energy | Hydrolysis mechanism validation |

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with cellular models to confirm activity. recommends microspectroscopic imaging for surface interaction studies .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice in bioassays).

Q. What strategies ensure the compound’s stability during long-term storage or in biological matrices?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS and compare Arrhenius plots .

- Lyophilization : For biological studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Q. Table 2: Example Binding Data for Analogous Compounds

| Compound Class | Target | Kd (nM) | Reference |

|---|---|---|---|

| Sulfonate esters | Carbonic Anhydrase | 15–200 | |

| Azetidine derivatives | GPCRs | 50–500 |

Q. What solvent systems minimize side reactions during functionalization of the azetidine ring?

Methodological Answer:

- Polar Aprotic Solvents : Use DMF or DCM for nucleophilic substitutions (e.g., alkylation). notes solvent dielectric constants influence reaction rates .

- Low-Temperature Conditions : Perform reactions at –20°C to suppress ring-opening side reactions.

Q. How can researchers assess enantiomeric purity if chiral centers are introduced?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra from TD-DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.